molecular formula C11H13NO4S B11721235 Methyl 3-(1,1-Dioxido-2-isothiazolidinyl)benzoate

Methyl 3-(1,1-Dioxido-2-isothiazolidinyl)benzoate

Cat. No.: B11721235
M. Wt: 255.29 g/mol
InChI Key: BOTYLGBUGAMXNX-UHFFFAOYSA-N
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Description

Methyl 3-(1,1-Dioxido-2-isothiazolidinyl)benzoate: is a chemical compound with the molecular formula C11H13NO4S and a molecular weight of 255.29 g/mol . It is also known by its IUPAC name, methyl 3-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoate . This compound is primarily used as a research chemical and serves as a versatile building block in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(1,1-Dioxido-2-isothiazolidinyl)benzoate typically involves the reaction of 3-aminobenzoic acid with methyl chloroformate in the presence of a base such as triethylamine . The resulting intermediate is then reacted with sulfur dioxide and an oxidizing agent like hydrogen peroxide to form the final product .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory procedures with scale-up modifications to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 3-(1,1-Dioxido-2-isothiazolidinyl)benzoate can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfone group back to the corresponding sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, sulfur dioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzoates.

Scientific Research Applications

Methyl 3-(1,1-Dioxido-2-isothiazolidinyl)benzoate is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 3-(1,1-Dioxido-2-isothiazolidinyl)benzoate exerts its effects involves interactions with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interact with proteins, altering their structure and function .

Comparison with Similar Compounds

  • Methyl 3-(1,1-Dioxido-2-thiazolidinyl)benzoate
  • Methyl 3-(1,1-Dioxido-2-pyrrolidinyl)benzoate
  • Methyl 3-(1,1-Dioxido-2-piperidinyl)benzoate

Uniqueness: Methyl 3-(1,1-Dioxido-2-isothiazolidinyl)benzoate is unique due to its specific structural features, such as the presence of the isothiazolidinyl ring with a sulfone group. This structural uniqueness imparts distinct reactivity and selectivity, making it valuable for specialized research applications.

Properties

Molecular Formula

C11H13NO4S

Molecular Weight

255.29 g/mol

IUPAC Name

methyl 3-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoate

InChI

InChI=1S/C11H13NO4S/c1-16-11(13)9-4-2-5-10(8-9)12-6-3-7-17(12,14)15/h2,4-5,8H,3,6-7H2,1H3

InChI Key

BOTYLGBUGAMXNX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N2CCCS2(=O)=O

Origin of Product

United States

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